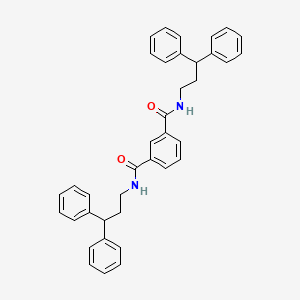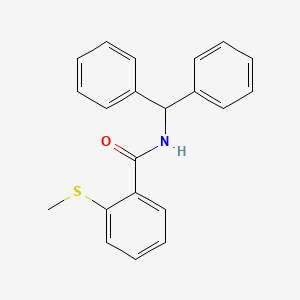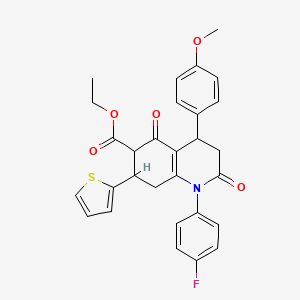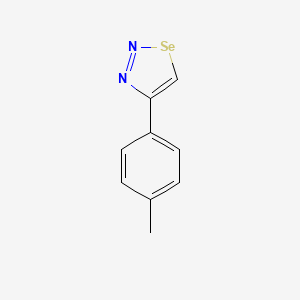
Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(adamantan-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” typically involves the reaction of 1-acetyl-2,3-dihydro-1H-indole-5-amine with 1-adamantyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction parameters such as temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the acetyl group.
科学研究应用
Chemistry
In chemistry, “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound can be investigated for its pharmacological properties, including its ability to interact with specific biological targets. It may serve as a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, with specific functionalities.
作用机制
The mechanism of action of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety may facilitate binding to specific sites, while the adamantyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)CARBAMATE
- N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)THIOUREA
- N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)AMIDE
Uniqueness
The uniqueness of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” lies in its specific combination of the indole and adamantyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds. The urea linkage also provides a versatile site for further chemical modifications.
属性
分子式 |
C21H27N3O2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
1-(1-acetyl-2,3-dihydroindol-5-yl)-3-(1-adamantyl)urea |
InChI |
InChI=1S/C21H27N3O2/c1-13(25)24-5-4-17-9-18(2-3-19(17)24)22-20(26)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16H,4-8,10-12H2,1H3,(H2,22,23,26) |
InChI 键 |
CEKXESSRBAUJTK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-propionic acid methyl ester](/img/structure/B11064894.png)

![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11064901.png)
![4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11064908.png)


![Ethyl 4-methyl-2-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11064918.png)
![ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate](/img/structure/B11064929.png)

![2-[3-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)phenoxy]acetamide](/img/structure/B11064945.png)
![3-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11064951.png)

![3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide](/img/structure/B11064965.png)
